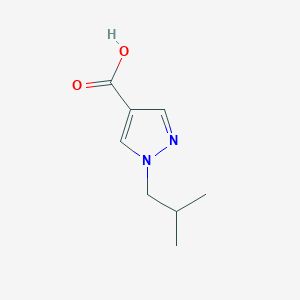

1-Isobutyl-1H-pyrazole-4-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methylpropyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-6(2)4-10-5-7(3-9-10)8(11)12/h3,5-6H,4H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGCZGOHSQFDUNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=C(C=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006494-65-0 | |

| Record name | 1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Isobutyl-1H-pyrazole-4-carboxylic acid

Abstract: This technical guide provides a comprehensive overview of 1-Isobutyl-1H-pyrazole-4-carboxylic acid, a pyrazole derivative of interest in medicinal chemistry and drug development. While a specific CAS number for this compound is not publicly cataloged, this document outlines its probable synthetic routes, predicted physicochemical properties, and potential biological activities based on extensive analysis of analogous compounds. Detailed experimental protocols for its synthesis are provided, along with spectroscopic data from closely related structures. Furthermore, this guide explores the potential mechanism of action of pyrazole carboxylic acids as cannabinoid receptor antagonists, a prominent area of research for this class of compounds. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Pyrazole and its derivatives represent a significant class of heterocyclic compounds that are a cornerstone in medicinal chemistry. The pyrazole scaffold is a key pharmacophore in numerous FDA-approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The substituent at the 1-position of the pyrazole ring is crucial for modulating the pharmacological profile of these compounds. This guide focuses on the 1-isobutyl substituted pyrazole-4-carboxylic acid, a molecule with potential applications in drug discovery, particularly in the context of cannabinoid receptor modulation.

Physicochemical Properties and Data

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₈H₁₂N₂O₂ |

| Molecular Weight | 168.19 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents like DMSO, DMF, and methanol |

Table 2: Spectroscopic Data of Analogous Pyrazole Derivatives

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Reference |

| 1-Methyl-1H-pyrazole-4-carboxylic acid | 3.9 (s, 3H, N-CH₃), 7.9 (s, 1H, pyrazole-H), 8.1 (s, 1H, pyrazole-H), 12.7 (br s, 1H, COOH) | 39.5 (N-CH₃), 114.2 (pyrazole-C), 132.8 (pyrazole-C), 141.5 (pyrazole-C), 164.0 (C=O) | PubChem CID: 643160 |

| Ethyl 1H-pyrazole-4-carboxylate | 1.36 (t, 3H, CH₃), 4.31 (q, 2H, CH₂), 8.08 (s, 2H, pyrazole-H), 13.3 (br s, 1H, NH) | 14.4 (CH₃), 60.5 (CH₂), 112.5 (pyrazole-C), 139.5 (pyrazole-C), 163.0 (C=O) | PubChem CID: 142179 |

| 3-Isobutyl-1-methyl-1H-pyrazole-5-carboxamide | 0.88 (d, 6H), 1.82-2.00 (m, 1H), 2.34 (d, 2H), 3.87 (s, 3H), 4.10 (s, 2H, NH₂), 7.48 (s, 2H, NH₂) | 22.23, 27.61, 33.46, 38.84, 123.90, 129.26, 140.26, 161.85 | --INVALID-LINK-- |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process. A plausible and efficient synthetic route involves the formation of a pyrazole-4-carbaldehyde intermediate via the Vilsmeier-Haack reaction, followed by oxidation to the desired carboxylic acid.

Proposed Synthetic Pathway

A logical synthetic approach is outlined below. This pathway is based on well-established organic chemistry reactions for the synthesis of similar pyrazole derivatives.

Caption: Proposed Synthesis of this compound

Detailed Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of analogous compounds and are proposed for the preparation of this compound.

Protocol 1: Synthesis of 1-Isobutyl-1H-pyrazole-4-carbaldehyde (Intermediate 2)

This procedure is based on the Vilsmeier-Haack formylation of 1-substituted pyrazoles.[1]

-

Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cooled to 0 °C, slowly add phosphorus oxychloride (POCl₃, 1.5 eq.) to anhydrous N,N-dimethylformamide (DMF, 3 eq.). Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Formylation: Dissolve 1-Isobutyl-1H-pyrazole (1 eq.) in anhydrous DMF (2 volumes). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain 1-Isobutyl-1H-pyrazole-4-carbaldehyde.

Protocol 2: Synthesis of this compound (Final Product)

This protocol describes the oxidation of the aldehyde intermediate to the carboxylic acid.[2]

-

Reaction Setup: In a round-bottom flask, dissolve 1-Isobutyl-1H-pyrazole-4-carbaldehyde (1 eq.) in a mixture of acetone and water (1:1).

-

Oxidation: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of potassium permanganate (KMnO₄, 1.1 eq.) in water dropwise, maintaining the temperature below 10 °C.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours, or until the purple color of the permanganate has disappeared.

-

Work-up: Quench the reaction by adding a saturated solution of sodium sulfite until the brown manganese dioxide precipitate is dissolved.

-

Acidification and Extraction: Acidify the clear solution with 2N HCl to a pH of 2-3. Extract the product with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude carboxylic acid can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Biological Activity and Mechanism of Action

Derivatives of pyrazole carboxylic acid are well-documented for their diverse pharmacological activities. A significant area of investigation for this class of compounds is their role as antagonists of the cannabinoid receptor 1 (CB1).[3][4] The CB1 receptor, a G-protein coupled receptor (GPCR), is a key component of the endocannabinoid system and is primarily expressed in the central nervous system.

Structure-Activity Relationship (SAR)

For pyrazole-based CB1 receptor antagonists, several structural features are known to be critical for potent and selective activity:

-

1-Position Substituent: A bulky, lipophilic group, such as a substituted phenyl ring, is often favored for high affinity.[3] The isobutyl group in the target compound contributes to this lipophilicity.

-

4-Position Substituent: The nature of the substituent at the 4-position can influence the compound's interaction with the receptor.

-

3- and 5-Position Substituents: Modifications at these positions are crucial for modulating affinity and efficacy (antagonist vs. inverse agonist).

Mechanism of Action: CB1 Receptor Antagonism

CB1 receptor antagonists, such as the well-studied rimonabant, act by binding to the CB1 receptor and preventing its activation by endogenous cannabinoids like anandamide and 2-arachidonoylglycerol.[5] This blockade inhibits the downstream signaling cascade.

The binding of an agonist to the CB1 receptor typically leads to the inhibition of adenylyl cyclase, which reduces the intracellular concentration of cyclic AMP (cAMP).[4] Additionally, agonist binding modulates ion channels, leading to the inhibition of presynaptic N- and P/Q-type calcium channels and the activation of inwardly rectifying potassium channels.[5] By blocking the receptor, an antagonist prevents these signaling events.

Caption: Simplified CB1 Receptor Signaling Pathway and Point of Antagonism

Conclusion

This compound is a compound of significant interest for which a complete experimental profile is not yet available in public literature. However, based on the established chemistry of pyrazoles, this guide provides robust, plausible synthetic routes and predicts its key physicochemical and biological properties. The potential of this molecule and its analogs as CB1 receptor antagonists warrants further investigation for therapeutic applications in areas such as metabolic disorders and central nervous system diseases. The experimental protocols and mechanistic insights provided herein serve as a valuable resource for researchers aiming to synthesize and evaluate this and related compounds.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Isobutyl-1H-pyrazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Isobutyl-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide combines predicted data, information from structurally related compounds, and established experimental protocols to offer a thorough profile for research and development purposes.

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize the key predicted and known properties of this compound and related pyrazole derivatives for comparative analysis.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Method |

| Molecular Formula | C₈H₁₂N₂O₂ | - |

| Molecular Weight | 168.19 g/mol | - |

| pKa | 4.5 - 5.0 | Computational Prediction |

| LogP | 1.5 - 2.0 | Computational Prediction |

| Melting Point (°C) | Not available | - |

| Boiling Point (°C) | Not available | - |

| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, Methanol) | General observation for similar structures |

Table 2: Physicochemical Properties of Related Pyrazole Carboxylic Acids

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |

| 1-Methyl-1H-pyrazole-4-carboxylic acid | C₅H₆N₂O₂ | 126.11 | 206 | [PubChem CID: 643160] |

| 1-Phenyl-1H-pyrazole-4-carboxylic acid | C₁₀H₈N₂O₂ | 188.18 | Not available | [PubChem CID: 121026] |

| 1-Butyl-4-iodo-1H-pyrazole-5-carboxylic acid | C₈H₁₁IN₂O₂ | 294.09 | Not available (Computed) | [PubChem CID: 60136723] |

Synthesis and Purification

The synthesis of this compound can be achieved through several established synthetic routes for pyrazole-4-carboxylic acids. A common and versatile approach involves a multi-component reaction or a Vilsmeier-Haack formylation followed by oxidation and hydrolysis.

Representative Synthesis Protocol: Three-Component Reaction followed by Hydrolysis

This method provides a convergent and efficient route to the pyrazole core.

Step 1: Synthesis of Ethyl 1-isobutyl-1H-pyrazole-4-carboxylate

-

To a solution of ethyl acetoacetate (1 equivalent) in a suitable solvent such as ethanol, add isobutylhydrazine (1 equivalent).

-

Add a catalytic amount of a weak acid (e.g., acetic acid).

-

To this mixture, add a formylating agent such as triethyl orthoformate (1.1 equivalents).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Step 2: Hydrolysis to this compound

-

Dissolve the purified ethyl 1-isobutyl-1H-pyrazole-4-carboxylate in a mixture of ethanol and water.

-

Add an excess of a base, such as sodium hydroxide or potassium hydroxide (2-3 equivalents).

-

Heat the mixture to reflux and stir until the ester is completely hydrolyzed (monitored by TLC).

-

Cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4.

-

The precipitated carboxylic acid is collected by filtration, washed with cold water, and dried under vacuum.

Visualization of Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of 1-alkyl-1H-pyrazole-4-carboxylic acids.

Experimental Protocols for Physicochemical Characterization

Accurate determination of physicochemical properties is essential for compound characterization. The following are standard protocols for measuring melting point and pKa.

Determination of Melting Point (Capillary Method)

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.[1]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which is equipped with a calibrated thermometer or a digital temperature sensor.[2][3]

-

Measurement: The temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.[2] The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample has melted is recorded as the melting point range.[4] A sharp melting point range (typically < 2 °C) is indicative of a pure compound.[3]

Determination of pKa (Potentiometric Titration)

-

Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.[5]

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.[6]

-

Data Acquisition: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.[6]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.[7][8]

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is not extensively documented, the pyrazole scaffold is a well-established pharmacophore in drug discovery, known to exhibit a wide range of biological activities.[9]

Kinase Inhibition

Many pyrazole derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways.[10][11] These pathways are often dysregulated in diseases such as cancer and inflammatory disorders.[10] The pyrazole core can act as a scaffold to present substituents that interact with the ATP-binding pocket of kinases.

Potential Kinase Targets and Associated Signaling Pathways:

-

Receptor Tyrosine Kinases (RTKs): Such as EGFR, VEGFR, and PDGFR, which are involved in cell proliferation, angiogenesis, and metastasis. Inhibition of these kinases can disrupt downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.

-

Non-Receptor Tyrosine Kinases: Including Src family kinases and Abl kinase, which play roles in cell adhesion, migration, and survival.

-

Serine/Threonine Kinases: Such as CDKs, Aurora kinases, and MAP kinases (e.g., p38), which are crucial for cell cycle progression and inflammatory responses.[10]

Anti-inflammatory Activity

Potential Anti-inflammatory Mechanisms and Signaling Pathways:

-

Inhibition of Cyclooxygenase (COX) Enzymes: Specifically COX-2, which is induced during inflammation and is responsible for the production of prostaglandins.[12] This inhibition would reduce the inflammatory response.

-

Modulation of Cytokine Signaling: Pyrazole derivatives may interfere with the production or signaling of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[12] This could involve the inhibition of upstream signaling pathways such as the NF-κB and MAPK pathways.

Visualization of a Potential Signaling Pathway

The following diagram illustrates a simplified representation of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.

This guide provides a foundational understanding of the physicochemical properties and potential biological relevance of this compound. Further experimental validation is necessary to confirm the predicted properties and to fully elucidate its pharmacological profile.

References

- 1. westlab.com [westlab.com]

- 2. mt.com [mt.com]

- 3. SSERC | Melting point determination [sserc.org.uk]

- 4. jk-sci.com [jk-sci.com]

- 5. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 10. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives [mdpi.com]

- 12. ijpsjournal.com [ijpsjournal.com]

- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]

An In-depth Technical Guide to 1-Isobutyl-1H-pyrazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of 1-Isobutyl-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. The document details its molecular structure, physicochemical properties, a proposed synthesis protocol, and its potential biological significance based on the activities of structurally related pyrazole derivatives.

Molecular Structure and Chemical Identity

This compound is a derivative of pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The structure is characterized by an isobutyl group attached to one of the nitrogen atoms (position 1) of the pyrazole ring and a carboxylic acid group at position 4.

IUPAC Name: 1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid

Chemical Formula: C₈H₁₂N₂O₂

Molecular Weight: 168.19 g/mol

CAS Number: 135460-31-8

Below is a two-dimensional representation of the molecular structure.

Spectral Analysis of 1-Isobutyl-1H-pyrazole-4-carboxylic acid: A Technical Guide

This guide provides a comprehensive overview of the spectral data for 1-Isobutyl-1H-pyrazole-4-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. The document details predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside methodologies for their acquisition.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of organic spectroscopy.

Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 - 13.0 | Singlet, broad | 1H | -COOH |

| ~8.1 | Singlet | 1H | Pyrazole C5-H |

| ~7.8 | Singlet | 1H | Pyrazole C3-H |

| ~4.0 | Doublet | 2H | -CH₂- |

| ~2.1 | Multiplet | 1H | -CH- |

| ~0.9 | Doublet | 6H | -CH(CH₃)₂ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~165 - 175 | -COOH |

| ~140 | Pyrazole C5 |

| ~138 | Pyrazole C3 |

| ~115 | Pyrazole C4 |

| ~55 | -CH₂- |

| ~28 | -CH- |

| ~20 | -CH(CH₃)₂ |

Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| 2960-2870 | Medium | C-H stretch (Alkyl) |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600 | Medium | C=N stretch (Pyrazole Ring) |

| ~1550 | Medium | C=C stretch (Pyrazole Ring) |

| 1200-1300 | Strong | C-O stretch |

| 900-950 | Broad | O-H bend |

Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Fragmentation Data

| m/z | Interpretation |

| 182 | [M]⁺ (Molecular Ion) |

| 165 | [M-OH]⁺ |

| 137 | [M-COOH]⁺ |

| 125 | [M-C₄H₉]⁺ |

| 57 | [C₄H₉]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for this compound.

NMR Spectroscopy

-

Instrumentation : A Bruker Avance III HD 500 MHz spectrometer (or equivalent) equipped with a 5 mm cryoprobe.

-

Sample Preparation : 5-10 mg of this compound is dissolved in 0.5 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

¹H NMR Acquisition : The spectrum is acquired at 298 K. A standard pulse sequence is used with a spectral width of 16 ppm, an acquisition time of 2 seconds, and a relaxation delay of 1 second. 16 scans are typically averaged.

-

¹³C NMR Acquisition : The spectrum is acquired at 298 K using a proton-decoupled pulse sequence. A spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds are used. 1024 scans are typically averaged.

Infrared (IR) Spectroscopy

-

Instrumentation : A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a universal attenuated total reflectance (UATR) accessory.

-

Sample Preparation : A small amount of the solid sample is placed directly onto the diamond crystal of the UATR accessory.

-

Data Acquisition : The spectrum is recorded from 4000 to 400 cm⁻¹. 16 scans are co-added at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to sample analysis.

Mass Spectrometry

-

Instrumentation : A Thermo Scientific Q Exactive HF-X Hybrid Quadrupole-Orbitrap mass spectrometer (or equivalent) with an electrospray ionization (ESI) source.

-

Sample Preparation : The sample is dissolved in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL. The solution is then infused into the ESI source via a syringe pump at a flow rate of 5 µL/min.

-

Data Acquisition : The mass spectrum is acquired in positive ion mode over a mass range of m/z 50-500. The source voltage is set to 3.5 kV, and the capillary temperature is maintained at 275 °C.

Synthesis and Analysis Workflow

The following diagram illustrates a generalized workflow for the synthesis and subsequent spectral analysis of this compound.

Caption: Synthesis and analysis workflow.

Solubility Profile of 1-Isobutyl-1H-pyrazole-4-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 1-Isobutyl-1H-pyrazole-4-carboxylic acid, a molecule of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific quantitative solubility data for this compound, this guide focuses on its predicted qualitative solubility based on the well-established principles of its constituent functional groups: a carboxylic acid and a substituted pyrazole ring. Furthermore, it outlines a detailed experimental protocol for determining its solubility and a generalized synthetic pathway.

Predicted Solubility of this compound

The solubility of a compound is a critical physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile. The structure of this compound, featuring a polar carboxylic acid group, a moderately polar pyrazole ring, and a nonpolar isobutyl group, suggests a nuanced solubility profile. The following table summarizes the expected qualitative solubility in a range of common laboratory solvents. This prediction is based on the general solubility of carboxylic acids and pyrazole derivatives.[1][2][3][4][5]

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aqueous | Water | Sparingly Soluble to Insoluble | The presence of the polar carboxylic acid and pyrazole ring contributes to some water solubility through hydrogen bonding. However, the nonpolar isobutyl group and the overall molecular size are expected to limit its aqueous solubility.[1][6][7] |

| 5% Sodium Hydroxide (NaOH) | Soluble | As a carboxylic acid, it is expected to react with a strong base to form a highly soluble sodium salt (carboxylate).[6][7] | |

| 5% Sodium Bicarbonate (NaHCO₃) | Soluble | Carboxylic acids are typically acidic enough to react with weak bases like sodium bicarbonate to form soluble salts. | |

| 5% Hydrochloric Acid (HCl) | Insoluble | The compound is acidic and is not expected to be protonated by a strong acid; therefore, its solubility is not likely to increase in acidic solutions. | |

| Polar Organic | Methanol, Ethanol, Acetone | Soluble | The polar nature of the carboxylic acid and the pyrazole ring should allow for favorable dipole-dipole interactions and hydrogen bonding with polar organic solvents.[3][5] |

| Nonpolar Organic | Diethyl Ether, Toluene, Hexane | Sparingly Soluble to Insoluble | While the isobutyl group provides some nonpolar character, the dominant polar functional groups are likely to limit solubility in nonpolar solvents based on the "like dissolves like" principle. |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for the qualitative determination of solubility, adapted from standard laboratory methods such as the shake-flask method.[4]

Materials:

-

This compound

-

Test tubes and rack

-

Vortex mixer

-

Graduated cylinders or pipettes

-

Solvents: Deionized water, 5% NaOH (w/v), 5% NaHCO₃ (w/v), 5% HCl (v/v), Methanol, Ethanol, Acetone, Diethyl Ether, Toluene, Hexane.

Procedure:

-

Sample Preparation: Accurately weigh approximately 10 mg of this compound into a clean, dry test tube.

-

Solvent Addition: Add 1 mL of the selected solvent to the test tube.

-

Mixing: Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

-

Observation: Visually inspect the solution for the presence of undissolved solid.

-

Equilibration (for sparingly soluble cases): If the solid does not dissolve completely, allow the mixture to stand at a controlled room temperature (e.g., 25°C) for 24 hours, with intermittent shaking.

-

Final Observation: After the equilibration period, visually inspect the sample again for any undissolved solid.

-

Classification:

-

Soluble: No visible solid particles.

-

Sparingly Soluble: A significant portion of the solid has dissolved, but some remains.

-

Insoluble: Little to no change in the amount of solid material.

-

-

Repeat: Repeat the procedure for each solvent.

Logical Workflow for Solubility Classification

The following diagram illustrates the logical workflow for classifying the solubility of an organic acid like this compound.

References

- 1. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 2. Video: Physical Properties of Carboxylic Acids [jove.com]

- 3. CAS 37718-11-9: Pyrazole-4-carboxylic acid | CymitQuimica [cymitquimica.com]

- 4. quora.com [quora.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis of 1-Isobutyl-1H-pyrazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a primary synthetic pathway for 1-Isobutyl-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis involves a two-step process commencing with the formation of a pyrazole ring through the condensation of a substituted hydrazine with a β-ketoester, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid. This guide presents detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow.

Core Synthetic Pathway

The synthesis of this compound is efficiently achieved through a well-established method for pyrazole formation. The overall reaction scheme is presented below:

Scheme 1: Overall Synthesis of this compound

Caption: Overall synthetic route.

This pathway is advantageous due to the commercial availability of the starting materials and the generally high yields achieved in both steps.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound.

Step 1: Synthesis of Ethyl 1-isobutyl-1H-pyrazole-4-carboxylate

This step involves the cyclocondensation of isobutylhydrazine with ethyl 2-formyl-3-oxobutanoate. The reaction of a hydrazine with a β-dicarbonyl compound is a classic and efficient method for the formation of the pyrazole ring.

Caption: Workflow for Step 1.

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Quantity (g or mL) |

| Ethyl 2-formyl-3-oxobutanoate | 158.15 | 100 | 15.8 g |

| Isobutylhydrazine | 88.15 | 100 | 8.8 g |

| Ethanol (anhydrous) | 46.07 | - | 200 mL |

| Ethyl acetate (for chromatography) | 88.11 | - | As needed |

| Hexane (for chromatography) | 86.18 | - | As needed |

| Silica gel (for chromatography) | - | - | As needed |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer, add ethyl 2-formyl-3-oxobutanoate (15.8 g, 100 mmol) and anhydrous ethanol (200 mL).

-

Stir the mixture until the ester is completely dissolved.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add isobutylhydrazine (8.8 g, 100 mmol) dropwise to the cooled solution over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Continue stirring at room temperature for 16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.

-

The resulting crude residue is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford ethyl 1-isobutyl-1H-pyrazole-4-carboxylate.

Expected Yield and Purity:

| Product | Form | Yield (%) | Purity (%) (by HPLC) |

| Ethyl 1-isobutyl-1H-pyrazole-4-carboxylate | Yellowish oil | 85-95 | >98 |

Step 2: Hydrolysis of Ethyl 1-isobutyl-1H-pyrazole-4-carboxylate

The final step is the saponification of the ethyl ester to the corresponding carboxylic acid using a base, followed by acidification.

Caption: Workflow for Step 2.

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Quantity (g or mL) |

| Ethyl 1-isobutyl-1H-pyrazole-4-carboxylate | 196.24 | 85 | 16.7 g |

| Sodium hydroxide (NaOH) | 40.00 | 170 | 6.8 g |

| Ethanol | 46.07 | - | 100 mL |

| Water | 18.02 | - | 100 mL |

| Hydrochloric acid (HCl), concentrated | 36.46 | - | As needed |

Procedure:

-

In a 500 mL round-bottom flask, dissolve ethyl 1-isobutyl-1H-pyrazole-4-carboxylate (16.7 g, 85 mmol) in a mixture of ethanol (100 mL) and water (100 mL).

-

Add a solution of sodium hydroxide (6.8 g, 170 mmol) in 50 mL of water to the flask.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the disappearance of the starting ester by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully acidify the solution to pH 2-3 with concentrated hydrochloric acid. A white precipitate will form.

-

Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold water (2 x 50 mL).

-

Dry the solid in a vacuum oven at 50 °C to a constant weight to yield this compound.

Expected Yield and Purity:

| Product | Form | Yield (%) | Purity (%) (by HPLC) |

| This compound | White solid | 90-98 | >99 |

Conclusion

The described two-step synthesis provides a reliable and high-yielding route to this compound. The methodologies are based on well-established chemical transformations and utilize readily available reagents. This guide offers a comprehensive framework for the laboratory-scale production of this valuable heterocyclic compound for applications in research and drug development.

The Diverse Biological Activities of Pyrazole Carboxylic Acid Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole carboxylic acid derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their unique structural features allow for a wide range of chemical modifications, leading to a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the core biological activities of these derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways.

Anticancer Activity

Pyrazole carboxylic acid derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

Quantitative Anticancer Activity Data

The anticancer efficacy of various pyrazole carboxylic acid derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). The table below summarizes the IC50 values of selected derivatives against different cancer cell lines.

| Compound ID/Reference | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 20 | MCF-7 (Breast) | 1.88 ± 0.11 | [1] |

| B16-F10 (Melanoma) | 2.12 ± 0.15 | [1] | |

| Compound 21 | HCT116 (Colon) | 0.39 ± 0.06 | [1] |

| MCF-7 (Breast) | 0.46 ± 0.04 | [1] | |

| Compound 11 | MCF-7 (Breast) | 2.85 | [2] |

| HT-29 (Colon) | 2.12 | [2] | |

| Compound 42 | WM266.4 (Melanoma) | 0.12 | [1] |

| MCF-7 (Breast) | 0.16 | [1] | |

| Compound 5 | HepG2 (Liver) | 13.14 | [3] |

| MCF-7 (Breast) | 8.03 | [3] | |

| Compound 31 | MDA-MB-231 (Breast) | 4.2 | [4] |

| MCF-7 (Breast) | 2.4 | [4] | |

| Compound 112 | MCF-7 (Breast) | 2.78 ± 0.24 | [4] |

| Compound 116a-e, 117 | MCF-7 (Breast) | 16.50–26.73 | [4] |

| Compound 45b | HCT-116 (Colon) | 0.053 | [5] |

| MCF-7 (Breast) | 0.126 | [5] | |

| HepG2 (Liver) | 0.039 | [5] | |

| Compound 34d | HeLa (Cervical) | 10.41 ± 0.217 | [5] |

| DU-145 (Prostate) | 10.77 ± 0.124 | [5] | |

| Compound 24e | PC-3 (Prostate) | 4.2 ± 1.1 | [5] |

| DU-145 (Prostate) | 3.6 ± 1.2 | [5] | |

| MCF-7 (Breast) | 5.5 ± 0.6 | [5] | |

| MDA-MB-231 (Breast) | 6.6 ± 0.9 | [5] | |

| HeLa (Cervical) | 8.5 ± 0.6 | [5] | |

| Compound 50h | 786-0 (Kidney) | 9.9 ± 1.33 µg/mL | [5] |

| MCF-7 (Breast) | 31.87 ± 8.22 µg/mL | [5] | |

| Compound 22, 23 | MCF-7, A549, HeLa, PC3 | 2.82 - 6.28 | [6] |

| Compound 29 | MCF7, HepG2, A549, Caco2 | 10.05 - 29.95 | [6] |

| Compound 35 | HepG2, MCF7, Hela | 3.53 - 6.71 | [6] |

| Compound 37 | MCF-7 | 5.21 | [6] |

| Compound 41 | MCF-7, HepG2 | 1.937, 3.695 µg/mL | [6] |

| Compound 42 | HCT116 | 2.914 µg/mL | [6] |

Key Signaling Pathways in Anticancer Activity

The anticancer effects of pyrazole carboxylic acid derivatives are often attributed to their ability to inhibit protein kinases that are critical for tumor growth and survival. Two such important targets are Cyclin-Dependent Kinase 2 (CDK2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Potential Role of Flavivirus NS2B-NS3 Proteases in Viral Pathogenesis and Anti-flavivirus Drug Discovery Employing Animal Cells and Models: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 5. Novel Dengue Virus-Specific NS2B/NS3 Protease Inhibitor, BP2109, Discovered by a High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

In Silico Modeling of 1-Isobutyl-1H-pyrazole-4-carboxylic Acid: A Technical Guide for Drug Discovery Professionals

Introduction: The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects. This technical guide focuses on a specific derivative, 1-Isobutyl-1H-pyrazole-4-carboxylic acid, and provides a comprehensive roadmap for its in silico characterization. Due to the limited availability of experimental data for this particular molecule, this document outlines a prospective computational workflow to predict its physicochemical properties, identify potential biological targets, and simulate its interactions, thereby guiding future experimental validation and drug development efforts.

Physicochemical Properties and Druglikeness Assessment

A critical first step in the evaluation of any potential drug candidate is the assessment of its physicochemical properties, which are key determinants of its pharmacokinetic and pharmacodynamic behavior. For novel compounds like this compound, where experimental data is lacking, in silico prediction methods provide a rapid and cost-effective means of initial characterization.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound, calculated using established computational algorithms from its canonical SMILES representation: CC(C)CN1C=C(C=N1)C(=O)O.

| Property | Predicted Value | Computational Method |

| Molecular Formula | C₈H₁₂N₂O₂ | - |

| Molecular Weight | 184.20 g/mol | Standard atomic weights |

| logP (Octanol/Water Partition Coefficient) | 1.35 | ALOGP |

| Topological Polar Surface Area (TPSA) | 58.07 Ų | Ertl et al. fragment contribution method |

| Hydrogen Bond Donors | 1 | Rule-of-Five definition |

| Hydrogen Bond Acceptors | 3 | Rule-of-Five definition |

| Rotatable Bonds | 3 | Standard definition |

| pKa (Acidic) | 4.2 (estimated) | Structure-based pKa prediction algorithms |

These predicted properties suggest that this compound exhibits favorable druglike characteristics, including good aqueous solubility (indicated by the moderate logP and TPSA values) and oral bioavailability potential, as it does not violate Lipinski's Rule of Five.

Hypothetical In Silico Workflow for Target Identification and Validation

The following section outlines a detailed, albeit hypothetical, in silico workflow designed to identify and validate a potential biological target for this compound. This workflow is based on common practices in computational drug discovery.

Experimental Protocol: In Silico Target Identification and Preparation

-

Literature Review: Conduct a comprehensive search of scientific databases (e.g., PubMed, Scopus) using keywords such as "pyrazole carboxylic acid," "anti-inflammatory," and "anticancer" to identify known biological targets of structurally similar compounds. Based on this search, a plausible target is selected. For the purpose of this guide, we will hypothesize that Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway, is a potential target.

-

Target Selection: A high-resolution crystal structure of human COX-2 in complex with a known inhibitor will be retrieved from the Protein Data Bank (PDB; e.g., PDB ID: 5KIR).

-

Protein Preparation: The downloaded PDB file will be prepared using a molecular modeling software package (e.g., Schrödinger Maestro, UCSF Chimera). This process involves:

-

Removing all water molecules and co-crystallized ligands.

-

Adding hydrogen atoms to the protein structure.

-

Assigning correct protonation states to ionizable residues at a physiological pH of 7.4.

-

Performing a restrained energy minimization of the protein structure to relieve any steric clashes.

-

Experimental Protocol: Molecular Docking

-

Ligand Preparation: A 3D conformer of this compound will be generated from its SMILES string. The structure will then be subjected to energy minimization using a suitable force field (e.g., MMFF94).

-

Binding Site Definition: The binding site for the docking simulation will be defined as a grid box centered on the co-crystallized ligand in the original PDB structure. The size of the grid box will be set to encompass the entire active site.

-

Docking Simulation: Molecular docking will be performed using a widely-used docking program such as AutoDock Vina. The program will be configured to perform a flexible ligand docking into a rigid receptor.

-

Pose Analysis: The resulting docking poses will be analyzed based on their predicted binding affinity (scoring function) and their interactions with the key amino acid residues in the COX-2 active site. The pose with the most favorable score and interaction profile will be selected for further analysis.

Experimental Protocol: Molecular Dynamics Simulation

-

System Preparation: The top-ranked protein-ligand complex from the molecular docking study will be used as the starting structure for a molecular dynamics (MD) simulation. The complex will be solvated in a periodic box of water molecules (e.g., TIP3P water model) and neutralized with counter-ions.

-

Simulation Parameters: The MD simulation will be performed using a simulation package like GROMACS or AMBER. The system will be gradually heated to 300 K and then equilibrated. A production run of at least 100 nanoseconds will be performed under NPT (isothermal-isobaric) conditions.

-

Trajectory Analysis: The resulting MD trajectory will be analyzed to assess the stability of the protein-ligand complex over time. Key metrics to be analyzed include the root-mean-square deviation (RMSD) of the protein and ligand, the root-mean-square fluctuation (RMSF) of the protein residues, and the hydrogen bond network between the protein and the ligand.

-

Binding Free Energy Calculation: The binding free energy of the protein-ligand complex will be calculated using methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) to provide a more accurate estimation of the binding affinity.

Potential Mechanism of Action: Targeting the COX-2 Pathway

Based on our hypothetical target, this compound may exert its anti-inflammatory effects by inhibiting the activity of the COX-2 enzyme. COX-2 is a key enzyme in the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.

By inhibiting COX-2, this compound would block the production of prostaglandins, thereby reducing inflammation, pain, and fever. The in silico modeling workflow described in this guide provides a robust framework for testing this hypothesis and for guiding the rational design of more potent and selective COX-2 inhibitors based on the pyrazole-4-carboxylic acid scaffold.

Discovery of Novel Pyrazole-Based Compounds: A Technical Guide for Drug Development Professionals

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1] Its versatile structure is integral to numerous FDA-approved drugs, showcasing a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2][3] The unique physicochemical characteristics of the pyrazole core, such as its capacity to function as both a hydrogen bond donor and acceptor, underpin its favorable pharmacokinetic and pharmacodynamic profiles in drug candidates.[1] This guide offers a comprehensive overview of modern synthetic methodologies, key therapeutic applications with supporting data, and detailed experimental protocols for the discovery and development of novel pyrazole-based compounds.

Therapeutic Applications and Biological Activities

Pyrazole derivatives have demonstrated significant potential across various therapeutic areas. Their efficacy stems from the ability to interact with a wide range of biological targets.

Anticancer Activity:

Pyrazole-based compounds have emerged as potent anticancer agents, targeting various mechanisms involved in tumor growth and proliferation.[4][5][6] Many derivatives have shown cytotoxicity against a range of cancer cell lines by inhibiting critical enzymes like protein kinases.[7][8] For instance, pyrazole derivatives have been designed as inhibitors of Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for cancer cell cycle progression and angiogenesis.[9][10][11] Several FDA-approved tyrosine kinase inhibitors, such as Crizotinib and Pralsetinib for non-small cell lung cancer, incorporate a pyrazole scaffold.[11]

Anti-inflammatory Activity:

Antimicrobial Activity:

The growing threat of antibiotic resistance has spurred the search for new antimicrobial agents, and pyrazole derivatives have shown considerable promise in this area.[16][17][18] These compounds have demonstrated activity against a variety of Gram-positive and Gram-negative bacteria, as well as fungal strains.[18][19][20] The mechanism of their antimicrobial action can involve the inhibition of essential bacterial enzymes or disruption of the microbial cell membrane.[17]

Data Presentation: Biological Activity of Novel Pyrazole-Based Compounds

The following tables summarize the quantitative data for various biological activities of selected novel pyrazole-based compounds.

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound ID/Series | Cancer Cell Line | Target | IC50 / GI50 (µM) | Reference |

| Compound 21 | HCT116 | Aurora-A kinase | 0.39 ± 0.06 | [21] |

| MCF-7 | Aurora-A kinase | 0.46 ± 0.04 | [21] | |

| Compound 42 | WM 266.4 | - | 0.12 | [21] |

| MCF-7 | - | 0.16 | [21] | |

| Compound 43 | MCF7 | PI3 Kinase | 0.25 | [4] |

| Compound 59 | HepG2 | DNA | 2 | [4] |

| Compound 6 (Aurora A Kinase Inhibitor) | HCT116 | Aurora A kinase | 0.39 | [7] |

| MCF-7 | Aurora A kinase | 0.46 | [7] | |

| Compound 10 (Bcr-Abl Inhibitor) | K562 | Bcr-Abl kinase | 0.27 | [7] |

| Compound 161b | A-549 | - | 3.22 | [2] |

| Compound 173a | MCF-7 | - | 0.604 | [2] |

| Compound 173b | MCF-7 | - | 0.665 | [2] |

| Ferrocene-pyrazole hybrid 47c | HCT-116 | - | 3.12 | [11] |

| Compound 17b | A549 | - | 3.46 ± 0.6 µg/mL | [11] |

| Compound 50h | 786-0 | - | 9.9 ± 1.33 µg/mL | [11] |

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound ID/Series | Assay | Target | IC50 (µM) / % Inhibition | Reference |

| 3-(trifluoromethyl)-5-arylpyrazole | COX Inhibition | COX-2 | 0.02 | [12] |

| Pyrazole-thiazole hybrid | COX/LOX Inhibition | COX-2 / 5-LOX | 0.03 / 0.12 | [12] |

| FR140423 | PGE2 Formation | COX-2 | 150x more selective for COX-2 than COX-1 | [15] |

| Compound 4 | Carrageenan-induced paw edema | - | Better than Diclofenac sodium | [13] |

Table 3: Antimicrobial Activity of Pyrazole Derivatives

| Compound ID/Series | Microorganism | MIC (µg/mL) | Reference |

| Aminoguanidine-derived 1,3-diphenyl pyrazoles (12) | Escherichia coli 1924 | 1 | [17] |

| Aminoguanidine-derived 1,3-diphenyl pyrazoles (12) | Multi-drug resistant S. aureus | 1-32 | [17] |

| Imidazo-pyridine substituted pyrazole derivatives (18) | Gram-negative strains | <1 | [17] |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21a | Bacteria | 62.5–125 | [20] |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21a | Fungi | 2.9–7.8 | [20] |

| Compound 3 | Escherichia coli | 0.25 | [13] |

| Compound 4 | Streptococcus epidermidis | 0.25 | [13] |

| Compound 2 | Aspergillus niger | 1 | [13] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are representative protocols for the synthesis and biological evaluation of pyrazole-based compounds.

Protocol 1: General Synthesis of Pyrazole Derivatives via Cyclocondensation

This protocol describes a classical and widely used method for pyrazole synthesis.[1]

Materials:

-

1,3-dicarbonyl compound (e.g., acetylacetone) or an α,β-unsaturated ketone.[19][22]

-

Hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine).[23]

-

Solvent (e.g., ethanol, glacial acetic acid).[13]

-

Catalyst (optional, e.g., acid or base).

Procedure:

-

Dissolve the 1,3-dicarbonyl compound (1 equivalent) in the chosen solvent in a round-bottom flask.

-

Add the hydrazine derivative (1-1.2 equivalents) to the solution.

-

If required, add a catalytic amount of acid (e.g., HCl) or base (e.g., NaOH).

-

The reaction mixture is then either stirred at room temperature or refluxed for a period ranging from a few hours to 24 hours, depending on the reactivity of the substrates.[19]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

-

Characterize the final compound using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[23]

Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol outlines a common method for evaluating the cytotoxic effects of novel compounds on cancer cell lines.[11]

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HCT-116).

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).

-

Phosphate-Buffered Saline (PBS).

-

Trypsin-EDTA.

-

Test compound (dissolved in DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

96-well microplates.

-

Microplate reader.

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the pyrazole test compound in the cell culture medium.

-

After 24 hours, remove the medium and treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plates for 48-72 hours.

-

After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

-

Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (usually around 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: In Vitro Anti-inflammatory Activity (COX Inhibition Assay)

Materials:

-

Recombinant human COX-1 and COX-2 enzymes.

-

Arachidonic acid (substrate).

-

Test compound (dissolved in DMSO).

-

Assay buffer.

-

Prostaglandin E2 (PGE2) EIA kit.

-

96-well plates.

Procedure:

-

In separate wells of a 96-well plate, add the assay buffer, the respective enzyme (COX-1 or COX-2), and the test compound at various concentrations.

-

Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow the compound to bind to the enzyme.

-

Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Incubate the reaction for a specific time (e.g., 10 minutes).

-

Stop the reaction by adding a stopping solution (e.g., a solution of HCl).

-

Quantify the amount of PGE2 produced using a commercial EIA kit according to the manufacturer's instructions.

-

Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

Visualizations: Signaling Pathways and Experimental Workflows

Graphical representations are essential for understanding complex biological processes and experimental designs.

Caption: A general workflow for the evaluation of a novel kinase inhibitor.

Caption: Inhibition of the JAK/STAT signaling pathway by a pyrazole-based inhibitor.

Caption: Inhibition of the CDK/Rb pathway by a pyrazole-based CDK inhibitor.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. srrjournals.com [srrjournals.com]

- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 12. ijpsjournal.com [ijpsjournal.com]

- 13. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 15. Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 17. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds [mdpi.com]

- 19. chemrevlett.com [chemrevlett.com]

- 20. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. ijpsr.com [ijpsr.com]

The Architecture of Activity: A Technical Guide to the Structure-Activity Relationship of Pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Its versatile structure allows for multi-directional substitution, enabling the fine-tuning of steric, electronic, and lipophilic properties. This adaptability has led to the development of a vast array of pyrazole derivatives with a broad spectrum of pharmacological activities. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyrazole derivatives, focusing on their anticancer and antimicrobial applications. We will explore the critical structural features that govern their interactions with key biological targets, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

I. Pyrazole Derivatives as Anticancer Agents

Pyrazole-based compounds have demonstrated significant potential in oncology by targeting various hallmarks of cancer, including uncontrolled cell proliferation, survival, and angiogenesis. The following sections delve into the SAR of pyrazole derivatives as inhibitors of key oncogenic proteins.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival.[1] Its aberrant activation is a common driver in many cancers. Pyrazole derivatives have been extensively explored as EGFR inhibitors.

Structure-Activity Relationship Summary:

The SAR of pyrazole-based EGFR inhibitors highlights several key structural features. A crucial interaction is the formation of hydrogen bonds with the hinge region of the kinase domain, typically involving the pyrazole nitrogen atoms. The substituents at various positions on the pyrazole ring and its appended phenyl rings are critical for potency and selectivity. For instance, the presence of specific moieties on the N-1 and C-4 phenyl rings can enhance binding affinity through interactions with key amino acid residues in the active site.

Quantitative Data for Pyrazole-Based EGFR Inhibitors:

| Compound ID | Structure Description | Target Cell Line | IC50 (µM) | Reference |

| 4a | Pyrazole derivative | HepG2 | 0.15 ± 0.03 | [2] |

| Erlotinib | (Reference Drug) | HepG2 | 0.73 ± 0.04 | [2] |

| Compound 3 | Pyrano-pyrazolo-pyrimidine derivative | EGFR enzyme | 0.06 | [3][4] |

| Erlotinib | (Reference Drug) | EGFR enzyme | 0.13 | [3][4] |

| Compound 2 | Pyrazole-thiophene hybrid | MCF-7 | 6.57 | [5] |

| Compound 8 | Pyrazole-thiophene hybrid | MCF-7 | 8.08 | [5] |

Signaling Pathway:

Cyclin-Dependent Kinase 2 (CDK2) Inhibitors

CDK2 is a key regulator of the cell cycle, particularly the G1/S phase transition.[6][7][8] Its inhibition can lead to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy.

Structure-Activity Relationship Summary:

For pyrazole-based CDK2 inhibitors, the pyrazole core often mimics the adenine region of ATP, forming hydrogen bonds with the hinge region of the kinase. Substituents on the pyrazole ring are crucial for achieving selectivity over other CDKs. For example, specific substitutions at the N-1 and C-4 positions can exploit subtle differences in the ATP-binding pockets of various CDKs.

Quantitative Data for Pyrazole-Based CDK2 Inhibitors:

| Compound ID | Structure Description | Target | IC50 (µM) | Reference |

| 17 | (4-pyrazolyl)-2-aminopyrimidine | CDK2 | 0.00029 | [9] |

| 9 | Pyrazole derivative | CDK2/cyclin A2 | 0.96 | [10][11] |

| 7d | Pyrazole derivative | CDK2/cyclin A2 | 1.47 | [10][11] |

| 7a | Pyrazole derivative | CDK2/cyclin A2 | 2.0 | [10][11] |

| 4 | Pyrazole derivative | CDK2/cyclin A2 | 3.82 | [10][11] |

| AT7519 (I) | (Reference) Multi-CDK inhibitor | CDK2 | 0.01-0.21 | [10] |

Signaling Pathway:

c-Jun N-terminal Kinase (JNK) Inhibitors

JNKs are members of the mitogen-activated protein kinase (MAPK) family and are involved in cellular responses to stress, inflammation, and apoptosis.[12][13][14] Their inhibition is a potential therapeutic strategy for various diseases, including cancer.

Structure-Activity Relationship Summary:

For pyrazole-based JNK inhibitors, the pyrazole core often serves as a scaffold to position key interacting groups. An amide group is frequently found in potent inhibitors, participating in hydrogen bonding interactions within the kinase active site. The nature and position of substituents on the aromatic rings attached to the pyrazole are critical for potency and selectivity.

Quantitative Data for Pyrazole-Based JNK-1 Inhibitors:

| Compound ID | Structure Description | Target | IC50 (µM) | Reference |

| 9c | Pyrazole amide derivative | JNK-1 | < 10 | [15] |

| 10a | Pyrazole amide derivative | JNK-1 | < 10 | [15] |

| 10d | Pyrazole amide derivative | JNK-1 | < 10 | [15] |

Signaling Pathway:

Phosphoinositide 3-kinase (PI3K) Inhibitors

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[16][17][18][19] Its hyperactivation is common in cancer, making PI3K an important therapeutic target.

Structure-Activity Relationship Summary:

Pyrazole-containing PI3K inhibitors often utilize the pyrazole ring as a central scaffold. The substituents are designed to occupy the ATP-binding pocket of PI3K. Specific functional groups can form key hydrogen bonds with hinge region residues, while other parts of the molecule can extend into selectivity pockets, allowing for isoform-specific inhibition.

Quantitative Data for Pyrazole-Based PI3K Inhibitors:

| Compound ID | Structure Description | Target | IC50 (µM) | Reference |

| Umbralisib | PI3K-delta and casein kinase CK1-epsilon inhibitor | PI3Kδ | - | [20] |

| Voxtalisib | Dual mTOR and PI3K inhibitor | PI3K isoforms | - | [21] |

Signaling Pathway:

Tubulin Polymerization Inhibitors

Microtubules, dynamic polymers of tubulin, are essential for cell division, making them a key target for anticancer drugs. Pyrazole derivatives have been developed as inhibitors of tubulin polymerization, often by binding to the colchicine-binding site.

Structure-Activity Relationship Summary:

The SAR of pyrazole-based tubulin polymerization inhibitors often involves a trimethoxyphenyl ring, which is a common feature of many colchicine-site binders. The pyrazole ring acts as a linker to another aromatic ring system. The nature and substitution pattern of these aromatic rings significantly influence the binding affinity and cytotoxic activity.

Quantitative Data for Pyrazole-Based Tubulin Polymerization Inhibitors:

| Compound ID | Structure Description | Target | IC50 (µM) | Reference |

| [I] | 3-amino-5-phenylpyrazole derivative | Tubulin polymerization | 1.87 | [22] |

| [I] | 3-amino-5-phenylpyrazole derivative | MCF-7 cells | 0.038 | [22] |

| 5o | Pyrazole hybrid chalcone conjugate | MCF-7 cells | 2.13 ± 0.80 | [23] |

| 4k | Pyrazole derivative | PC-3 cells | 0.015 | [24] |

| 5a | Pyrazole derivative | PC-3 cells | 0.006 | [24] |

| St. 48 | Quinoline-pyrazole derivative | Tubulin polymerization | 0.00911 | [25] |

| St. 49 | Quinoline-pyridone derivative | Tubulin polymerization | 0.0105 | [25] |

II. Pyrazole Derivatives as Antimicrobial Agents

The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents. Pyrazole derivatives have shown promise as antimicrobial agents by targeting essential bacterial enzymes.

Dihydrofolate Reductase (DHFR) Inhibitors

Bacterial DHFR is a crucial enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and amino acids. Inhibition of DHFR leads to bacterial cell death.

Structure-Activity Relationship Summary:

Pyrazole-based DHFR inhibitors often mimic the structure of the natural substrate, dihydrofolate. The pyrazole nucleus can participate in hydrogen bonding interactions with key residues in the active site of DHFR. The substituents on the pyrazole ring are designed to occupy hydrophobic pockets within the active site, thereby enhancing binding affinity.

Quantitative Data for Pyrazole-Based DHFR Inhibitors:

| Compound ID | Structure Description | Target | IC50 (µM) | Reference |

| 3a | Pyrazole with benzenesulphonamide | DHFR | 0.11 ± 1.05 | [26] |

| 6a | Pyrazolo[4,3-c]pyridazine with benzenesulphonamide | DHFR | 0.09 ± 0.91 | [26] |

| Methotrexate | (Reference Drug) | DHFR | 0.14 ± 1.25 | [26] |

| 4c | Pyrazole-thiazole hybrid | M. tuberculosis DHFR | 4.21 | [27] |

| 6b | Pyrazole-thiazole hybrid | M. tuberculosis DHFR | 5.70 | [27] |

| Trimethoprim | (Reference Drug) | M. tuberculosis DHFR | 6.23 | [27] |

III. Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of pyrazole derivatives.

MTT Cell Proliferation Assay

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the pyrazole derivative for the desired time period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Workflow Diagram:

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

Principle: This luminescent assay quantifies the amount of ADP produced in a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Procedure:

-

In a 384-well plate, add the pyrazole inhibitor at various concentrations.

-

Add the kinase (e.g., EGFR, CDK2) and its specific substrate to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

-

Measure luminescence using a plate reader.

-

Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.

Tubulin Polymerization Assay

Principle: This assay monitors the polymerization of purified tubulin into microtubules by measuring the increase in fluorescence of a reporter dye that binds to polymerized tubulin.

Procedure:

-

Prepare a reaction mixture containing purified tubulin in a suitable buffer.

-

Add the pyrazole derivative at various concentrations.

-

Initiate polymerization by adding GTP and incubating at 37°C.

-

Monitor the increase in fluorescence over time using a microplate reader.

-

Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin polymerization.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

Principle: This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Procedure:

-

Prepare a serial two-fold dilution of the pyrazole derivative in a suitable broth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C) for 18-24 hours.

-

Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits visible growth.

IV. Conclusion

The pyrazole scaffold continues to be a highly privileged structure in the design of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the importance of rational design in optimizing the potency and selectivity of pyrazole derivatives against a range of biological targets. The ability to systematically modify the pyrazole core and its substituents provides a powerful tool for medicinal chemists to develop next-generation drugs for the treatment of cancer and infectious diseases. The experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers in this dynamic field.

References

- 1. ClinPGx [clinpgx.org]

- 2. Pyrazole derivatives as potent EGFR inhibitors: synthesis, biological evaluation and in silico and biodistribution study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 4. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]

- 7. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. paulogentil.com [paulogentil.com]

- 15. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. PI3K/AKT/mTOR Signaling Pathway Illustration Agent [scispace.com]

- 19. researchgate.net [researchgate.net]

- 20. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Discovery of potent tubulin polymerization inhibitor that targets tubulin colchicine-binding site | BioWorld [bioworld.com]

- 23. mdpi.com [mdpi.com]

- 24. Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. Novel heterocyclic hybrids of pyrazole targeting dihydrofolate reductase: design, biological evaluation and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Isobutyl-1H-pyrazole-4-carboxylic Acid and its Analogs for Researchers and Drug Development Professionals

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have garnered significant attention due to their broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and enzyme inhibitory properties.[2][3] This technical guide focuses on 1-Isobutyl-1H-pyrazole-4-carboxylic acid and its analogs, providing a comprehensive overview of their synthesis, biological activities, and the underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics.

Core Structure and Physicochemical Properties

This compound belongs to the class of N-substituted pyrazole-4-carboxylic acids. The core structure consists of a five-membered aromatic pyrazole ring, substituted with an isobutyl group at the N1 position and a carboxylic acid group at the C4 position. The presence of the carboxylic acid moiety provides a handle for further chemical modifications, such as esterification or amidation, to modulate the compound's physicochemical properties and biological activity.

Synthesis of 1-Alkyl-1H-pyrazole-4-carboxylic Acids and Analogs